molecular formula C15H20ClNO B13726821 3'-Chloro-2'-(4,4-dimethyl-1-piperidinyl)acetophenone

3'-Chloro-2'-(4,4-dimethyl-1-piperidinyl)acetophenone

Cat. No.: B13726821
M. Wt: 265.78 g/mol
InChI Key: QBRORQVLIOCEQJ-UHFFFAOYSA-N
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Description

3’-Chloro-2’-(4,4-dimethyl-1-piperidinyl)acetophenone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2’-(4,4-dimethyl-1-piperidinyl)acetophenone typically involves the reaction of 3-chloroacetophenone with 4,4-dimethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2’-(4,4-dimethyl-1-piperidinyl)acetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Chloro-2’-(4,4-dimethyl-1-piperidinyl)acetophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Chloro-2’-(4,4-dimethyl-1-piperidinyl)acetophenone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-2’-(4,4-dimethyl-1-piperidinyl)acetophenone is unique due to its specific substitution pattern on the piperidine ring and the acetophenone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

1-[3-chloro-2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanone

InChI

InChI=1S/C15H20ClNO/c1-11(18)12-5-4-6-13(16)14(12)17-9-7-15(2,3)8-10-17/h4-6H,7-10H2,1-3H3

InChI Key

QBRORQVLIOCEQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)N2CCC(CC2)(C)C

Origin of Product

United States

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